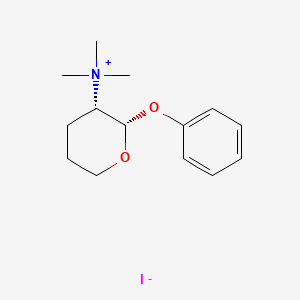
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is a complex organic compound that features a tetrahydropyran ring system This compound is notable for its unique structure, which includes a phenoxy group and a trimethylammonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The phenoxy group can be introduced through a nucleophilic substitution reaction, while the trimethylammonium moiety is typically added via a quaternization reaction using trimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The tetrahydropyran ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenolic compounds, while reduction of the tetrahydropyran ring can produce dihydropyran derivatives.
Aplicaciones Científicas De Investigación
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the trimethylammonium moiety can influence the compound’s solubility and bioavailability. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenoxy and trimethylammonium groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the tetrahydropyran ring and trimethylammonium moiety.
Trimethylamine: Contains the trimethylammonium group but lacks the tetrahydropyran ring and phenoxy group.
Uniqueness
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is unique due to its combination of a tetrahydropyran ring, phenoxy group, and trimethylammonium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
64647-09-2 |
|---|---|
Fórmula molecular |
C14H22INO2 |
Peso molecular |
363.23 g/mol |
Nombre IUPAC |
trimethyl-[(2S,3S)-2-phenoxyoxan-3-yl]azanium;iodide |
InChI |
InChI=1S/C14H22NO2.HI/c1-15(2,3)13-10-7-11-16-14(13)17-12-8-5-4-6-9-12;/h4-6,8-9,13-14H,7,10-11H2,1-3H3;1H/q+1;/p-1/t13-,14-;/m0./s1 |
Clave InChI |
OTYLIIZFDZTDDC-IODNYQNNSA-M |
SMILES isomérico |
C[N+](C)(C)[C@H]1CCCO[C@H]1OC2=CC=CC=C2.[I-] |
SMILES canónico |
C[N+](C)(C)C1CCCOC1OC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


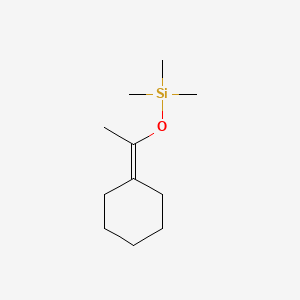
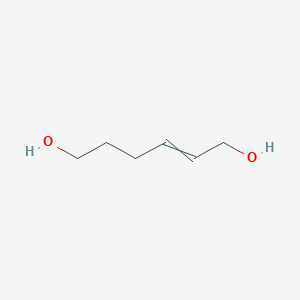
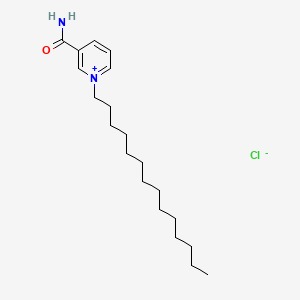

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
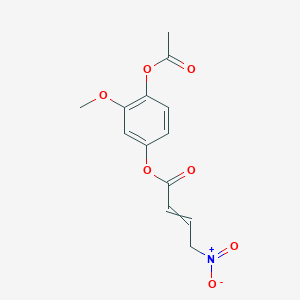
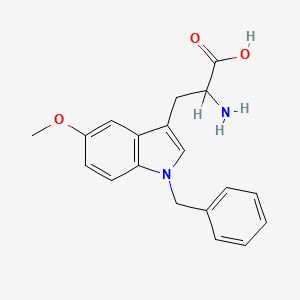
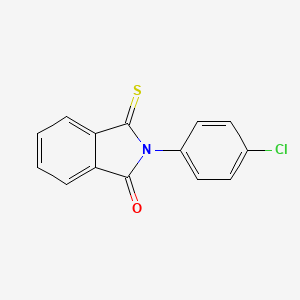

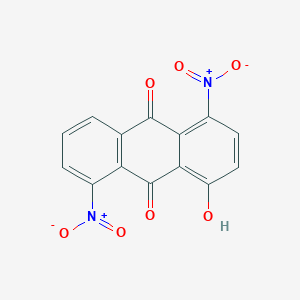
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)


